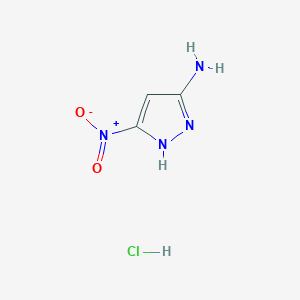![molecular formula C19H15FN2S B2870091 5,6-Dihydrobenzo[h]cinnolin-3-yl 4-fluorobenzyl sulfide CAS No. 383148-28-5](/img/structure/B2870091.png)
5,6-Dihydrobenzo[h]cinnolin-3-yl 4-fluorobenzyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5,6-Dihydrobenzo[h]cinnolin-3-yl 4-fluorobenzyl sulfide” is a small molecule . It belongs to the class of organic compounds known as naphthalenes, which are compounds containing a naphthalene moiety, consisting of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a fused ring system containing two nitrogen atoms . The exact structure could not be retrieved from the available sources.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm³, a boiling point of 486.3±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . The compound has a molar refractivity of 58.8±0.3 cm³ and a molar volume of 154.8±3.0 cm³ .Aplicaciones Científicas De Investigación
Photochemical Studies and Mechanisms Research on benzo[c]cinnoline derivatives, such as the investigation into the photochemical formation of carbazole from benzole[c]cinnoline, highlights the role of these compounds in understanding photo-induced reactions. The study by Inoue et al. (1979) on the photochemical reaction of Benzo[c]cinnoline provides insights into the mechanisms of carbazole formation, suggesting that protonated species of the reactant undergo photoreaction in the first excited singlet state, initiated by hydrogen atom abstraction followed by the elimination of the amino radical (Inoue, Hiroshima, & Miyazaki, 1979).
Cyclization Reactions The study of photochemical cyclodehydrogenation of substituted azobenzenes, leading to the formation of benzo[c]cinnoline derivatives, provides another potential application area for benzo[c]cinnoline and its derivatives. This research illustrates the transformation processes that such compounds can undergo, contributing to the synthesis of complex heterocyclic compounds, as demonstrated by the work of Badger et al. (1964) and Lewis et al. (1967) (Badger, Drewer, & Lewis, 1964), (Lewis & Reiss, 1967).
Sulfhydryl Group Analysis The synthesis and application of aromatic disulfides for the determination of sulfhydryl groups in biological materials, as explored by Ellman (1959), suggest that benzo[c]cinnoline derivatives could play a role in biochemical assays and analytical chemistry. This research area focuses on the interaction between disulfides and sulfhydryl groups, which is fundamental in understanding various biochemical pathways and reactions (Ellman, 1959).
Antimicrobial and Antifungal Activities The exploration of novel s-substituted quinazoline derivatives for their antifungal activities indicates the potential of benzo[c]cinnoline derivatives in developing new antimicrobial agents. Research by Xu et al. (2007) into quinazoline derivatives demonstrates the relevance of such compounds in medicinal chemistry, particularly in the search for new treatments against fungal infections (Xu et al., 2007).
Mecanismo De Acción
Target of Action
A structurally similar compound, 5,6-dihydro-benzo [h]cinnolin-3-ylamine, is known to interact withDeath-associated protein kinase 1 . This protein plays a crucial role in cellular processes such as apoptosis .
Biochemical Pathways
Given its potential interaction with death-associated protein kinase 1, it might influence pathways related to apoptosis .
Result of Action
If the compound does indeed interact with Death-associated protein kinase 1, it could potentially influence cell survival and death processes .
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2S/c20-16-9-5-13(6-10-16)12-23-18-11-15-8-7-14-3-1-2-4-17(14)19(15)22-21-18/h1-6,9-11H,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZVFLHTQHLPRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C3=CC=CC=C31)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-{[6-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)ethan-1-one](/img/structure/B2870008.png)
![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2870010.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B2870011.png)
![N-(4-chlorobenzyl)-4-{[5-(2-methylphenyl)pyrimidin-2-yl]oxy}benzamide](/img/structure/B2870013.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one](/img/structure/B2870015.png)




![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)



![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione](/img/structure/B2870031.png)
